molecular formula C6H4BClO2 B1587500 2-Chloro-1,3,2-benzodioxaborole CAS No. 55718-76-8

2-Chloro-1,3,2-benzodioxaborole

Cat. No.: B1587500
CAS No.: 55718-76-8
M. Wt: 154.36 g/mol
InChI Key: AZYGEWXDKHFOKB-UHFFFAOYSA-N
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Biochemical Analysis

Biochemical Properties

It is known that it can be used to prepare 2-arachidonoylglycerol by acetal cleavage of cis-arachidonoylbenzylidene glycerol . This suggests that it may interact with enzymes, proteins, and other biomolecules involved in these processes.

Molecular Mechanism

It is known to facilitate the borylative cyclization of alkynes to yield borylated heterocycles . This suggests that it may exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression.

Preparation Methods

Synthetic Routes and Reaction Conditions: 2-Chloro-1,3,2-benzodioxaborole can be synthesized through the reaction of catecholborane with chlorine gas under controlled conditions . The reaction typically involves the following steps:

  • Dissolving catecholborane in an appropriate solvent such as tetrahydrofuran.
  • Introducing chlorine gas into the solution at a controlled rate.
  • Maintaining the reaction temperature between 0°C and 25°C to ensure optimal yield.
  • Purifying the product through recrystallization or chromatography.

Industrial Production Methods: In an industrial setting, the production of this compound involves scaling up the laboratory synthesis process. This includes using larger reaction vessels, automated gas introduction systems, and continuous monitoring of reaction parameters to ensure consistent product quality .

Chemical Reactions Analysis

Types of Reactions: 2-Chloro-1,3,2-benzodioxaborole undergoes several types of chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

2-Chloro-1,3,2-benzodioxaborole is an organoboron compound with the molecular formula C6H4BClO2C_6H_4BClO_2 and a molecular weight of 154.36 g/mol. It is also known as B-Chlorocatecholborane.

Scientific Research Applications

This compound has a wide range of applications in scientific research:

  • Chemistry It is used as a reagent for the selective cleavage of protecting groups such as MEM-ethers, Z-amines, and BOC-amines. Also, it undergoes chemical reactions like substitution, oxidation, and reduction.
  • Biology The compound is used in the synthesis of biologically active molecules and as a precursor for boron-containing drugs. It can be used to prepare 2-arachidonoylglycerol by acetal cleavage of cis-arachidonoylbenzylidene glycerol .
  • Industry It is used in the production of advanced materials, including polymers and catalysts.

Chemical Reactions

This compound undergoes several types of chemical reactions:

  • Substitution Reactions The chlorine atom can be substituted with other nucleophiles such as amines or alcohols. Common reagents include amines, alcohols, and thiols, and reaction conditions typically involve mild temperatures and the presence of a base such as triethylamine. Products include substituted benzodioxaboroles with various functional groups.
  • Oxidation Reactions The boron atom can be oxidized to form boronic acids or borate esters. Reagents such as hydrogen peroxide or sodium perborate are used under acidic or basic conditions. Products include boronic acids and borate esters.
  • Reduction Reactions The compound can be reduced to form boron-containing hydrides. Reducing agents like lithium aluminum hydride or sodium borohydride are employed under anhydrous conditions. Products include boron-containing hydrides and reduced benzodioxaboroles.

Preparation Methods

This compound can be synthesized through the reaction of catecholborane with chlorine gas under controlled conditions:

  • Dissolving catecholborane in an appropriate solvent such as tetrahydrofuran.
  • Introducing chlorine gas into the solution at a controlled rate.
  • Maintaining the reaction temperature between 0°C and 25°C to ensure optimal yield.
  • Purifying the product through recrystallization or chromatography.

In an industrial setting, the production of this compound involves scaling up the laboratory synthesis process, including using larger reaction vessels, automated gas introduction systems, and continuous monitoring of reaction parameters to ensure consistent product quality.

Comparison with Similar Compounds

Uniqueness: 2-Chloro-1,3,2-benzodioxaborole is unique due to its ability to selectively cleave protecting groups and transform urethanes into isocyanates. Its reactivity is influenced by the presence of the chlorine atom, which can be substituted with various nucleophiles, making it a versatile reagent in organic synthesis .

Biological Activity

2-Chloro-1,3,2-benzodioxaborole is an organoboron compound that has garnered attention in the fields of medicinal chemistry and pharmacology due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

  • Molecular Formula : C₆H₄BClO₂
  • Molecular Weight : 154.36 g/mol
  • Structure : The compound features a benzodioxaborole structure that includes a chlorine atom, which contributes to its reactivity and biological properties.

Target Interactions

This compound primarily interacts with various biochemical pathways by:

  • Selective Cleavage : It facilitates the selective cleavage of protecting groups in organic synthesis, such as MEM-ethers and BOC-amines, which is vital for synthesizing biologically active molecules.
  • Enzymatic Inhibition : The compound has been shown to inhibit specific enzymes involved in critical biological processes, including lysine-specific demethylases (LSDs), which are implicated in epigenetic regulation and cancer progression.

Biochemical Pathways Affected

The compound influences several biochemical pathways:

  • Transformation of Urethanes : It transforms urethanes into isocyanates, a reaction that can be leveraged in various synthetic applications.
  • Cell Cycle Regulation : In cancer cell lines, this compound induces cell cycle arrest and apoptosis through modulation of gene expression related to cell survival and proliferation.

Anticancer Properties

Research indicates that this compound exhibits significant anticancer activity:

  • Apoptosis Induction : Studies have demonstrated its ability to induce apoptosis in various cancer cell lines, including leukemia and breast cancer cells. This apoptotic effect is independent of p53 status or sensitivity to growth regulation by retinoic acid .
  • Cell Growth Inhibition : The compound has shown promising results in inhibiting the growth of cancer cells at micromolar concentrations. For instance, it induced significant apoptosis in MDA-MB-231 breast cancer cells after prolonged treatment.

Antimicrobial Activity

In addition to its anticancer effects, this compound has been studied for its potential antimicrobial properties:

  • Broad-Spectrum Activity : Preliminary studies suggest that the compound may exhibit antimicrobial effects against a range of pathogens. However, more detailed investigations are required to establish its efficacy and mechanism against specific microorganisms.

Pharmacokinetics

The pharmacokinetic profile of this compound is still under investigation. Initial findings suggest:

  • Stability and Solubility : The compound displays good kinetic solubility and metabolic stability in vitro, which are desirable properties for drug development.
  • Environmental Influences : Its efficacy can be influenced by environmental factors such as pH and temperature during reactions.

Case Studies and Research Findings

Several studies highlight the biological activity of this compound:

StudyFindings
Demonstrated selective cleavage of protecting groups in organic synthesis.
Showed potential for inducing apoptosis in leukemia cells with significant growth inhibition observed.
Investigated its role as a precursor for boron-containing drugs with promising anticancer properties.

Properties

IUPAC Name

2-chloro-1,3,2-benzodioxaborole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H4BClO2/c8-7-9-5-3-1-2-4-6(5)10-7/h1-4H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AZYGEWXDKHFOKB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC2=CC=CC=C2O1)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4BClO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10399755
Record name 2-Chloro-1,3,2-benzodioxaborole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10399755
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

154.36 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

55718-76-8
Record name 2-Chloro-1,3,2-benzodioxaborole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10399755
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-Chloro-1,3,2-benzodioxaborole
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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